
(2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog, structurally related to naturally occurring nucleosides. This compound is notable for its role in various biochemical processes and its potential therapeutic applications. It consists of a purine base (2,6-diamino-9H-purine) attached to a tetrahydrofuran ring with hydroxymethyl and diol functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycosylation Reaction: The synthesis typically begins with the glycosylation of a protected sugar derivative with a purine base. For instance, a protected ribose derivative can be reacted with 2,6-diamino-9H-purine under acidic conditions to form the nucleoside.
Deprotection: The protected nucleoside is then subjected to deprotection reactions to yield the final compound. Common deprotection methods include the use of acidic or basic hydrolysis, depending on the protecting groups used.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The choice of solvents, catalysts, and purification techniques is optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles for Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified purine derivatives.
Substitution Products: Alkylated or acylated purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this nucleoside analog is used to study DNA and RNA synthesis, as well as enzyme interactions. It can serve as a probe to investigate the mechanisms of nucleic acid polymerases and other enzymes involved in nucleotide metabolism.
Medicine
Medically, this compound has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development. Researchers are exploring its efficacy in treating viral infections and certain types of cancer.
Industry
In the industrial sector, this compound can be used in the production of nucleic acid-based products, such as synthetic DNA and RNA for research and therapeutic purposes.
Mécanisme D'action
The compound exerts its effects primarily by mimicking natural nucleosides. It can be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations. This mechanism is particularly useful in antiviral and anticancer therapies, where the goal is to disrupt the replication of viral genomes or cancer cell proliferation.
Molecular Targets and Pathways
DNA Polymerases: Inhibition or incorporation into DNA, leading to chain termination.
RNA Polymerases: Similar effects on RNA synthesis.
Enzymes Involved in Nucleotide Metabolism: Inhibition or modification of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another naturally occurring nucleoside with a different purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.
Uniqueness
The compound (2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from other nucleoside analogs.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H14N6O4 |
|---|---|
Poids moléculaire |
282.26 g/mol |
Nom IUPAC |
(2S,3S,4R,5S)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m0/s1 |
Clé InChI |
ZDTFMPXQUSBYRL-GIMIYPNGSA-N |
SMILES isomérique |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N)N |
SMILES canonique |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


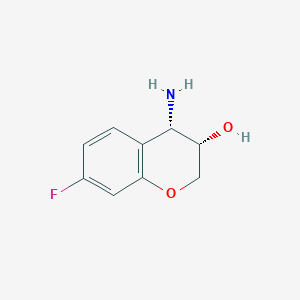


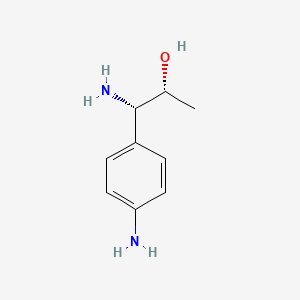
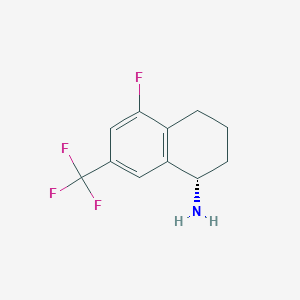

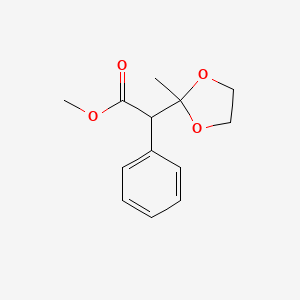

![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)
![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)
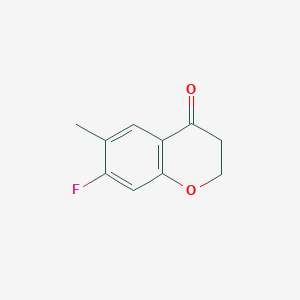

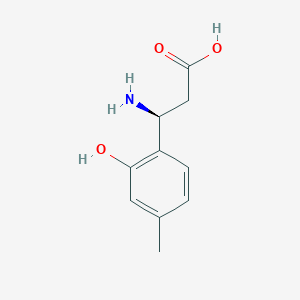
![Methyl (R)-1'-(cyclobutylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13035369.png)
